
Hpk1-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 41 (Hpk1-IN-41) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is an intracellular protein kinase that negatively regulates T cell signaling and proliferation. By inhibiting hematopoietic progenitor kinase 1, this compound enhances T cell activation and cytokine production, making it a promising candidate for immuno-oncology therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-41 involves multiple steps, including the formation of a fused ring substituted six-membered heterocyclic compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Hpk1-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Investigated for its effects on T cell activation and cytokine production.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing anti-tumor immune responses.
Industry: Utilized in the development of new immuno-oncology drugs and therapies
Mechanism of Action
Hpk1-IN-41 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. Upon T cell receptor activation, hematopoietic progenitor kinase 1 phosphorylates the adaptor protein SLP76, recruiting the negative regulator 14-3-3 and targeting components of the T cell receptor signaling complex for degradation. By inhibiting hematopoietic progenitor kinase 1, this compound prevents this negative regulation, leading to enhanced T cell activation and cytokine production .
Comparison with Similar Compounds
Similar Compounds
Compound 1: A highly potent inhibitor of hematopoietic progenitor kinase 1 with similar effects on T cell activation.
Compound K: Another selective hematopoietic progenitor kinase 1 inhibitor with promising anti-tumor efficacy.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with immune modulatory activity.
Uniqueness of Hpk1-IN-41
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in enhancing T cell activation and cytokine production, making it a valuable tool for immuno-oncology research and potential therapeutic applications .
Properties
Molecular Formula |
C28H33N5O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-8-[(2S)-pyrrolidin-2-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1 |
InChI Key |
XZWXPIVFXBEBHR-LUFKIMSYSA-N |
Isomeric SMILES |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)[C@@H]7CCCN7 |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


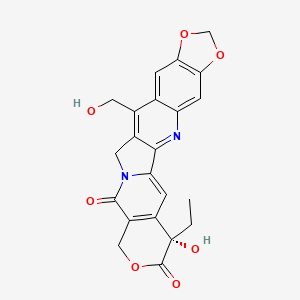

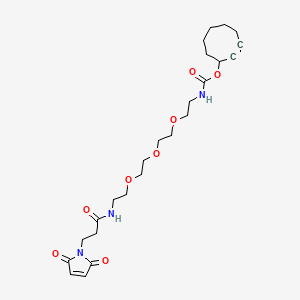
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
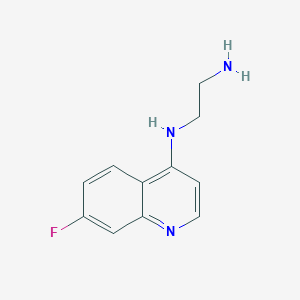
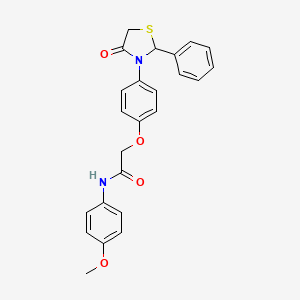
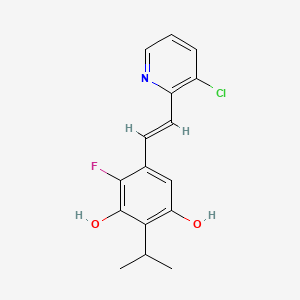
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
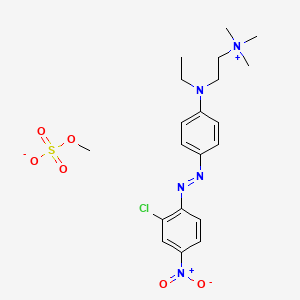
![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
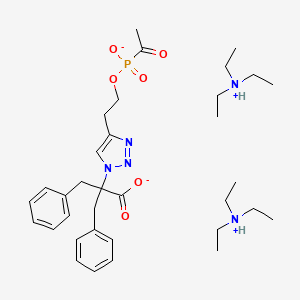
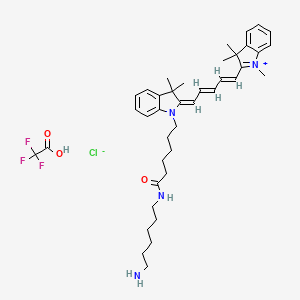
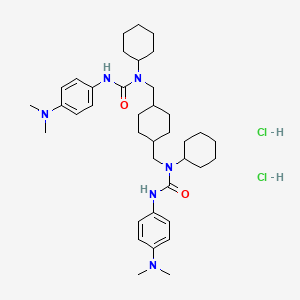
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
